1,3-Dimethyl-3-hydroxyoxindole
Overview
Description
1,3-Dimethyl-3-hydroxyoxindole is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group at the third position and two methyl groups at the first and third positions on the oxindole ring. The molecular formula of this compound is C10H11NO2 . This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-3-hydroxyoxindole can be synthesized through several methods, including catalytic asymmetric synthesis. One common approach involves the use of transition metal catalysis and organocatalysis. For instance, the catalytic asymmetric allylation of 3-indolylmethanols can be achieved using chiral phosphoric acid catalysts . Another method involves the use of palladium/bis(oxazoline) complexes to catalyze the asymmetric allylation of 3-O-Boc-oxindole, yielding 3-allyl-3-hydroxyoxindoles in good yields and high enantioselectivities .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize transition metal catalysts due to their efficiency and selectivity. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for further applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-3-hydroxyoxindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, which can have different functional groups attached to the oxindole ring. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-3-hydroxyoxindole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity . The compound’s hydroxyl group and methyl groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoxindole: Lacks the methyl groups at the first and third positions, making it less hydrophobic and potentially less active in certain biological contexts.
1-Methyl-3-hydroxyoxindole: Contains only one methyl group, which may affect its reactivity and biological activity compared to 1,3-Dimethyl-3-hydroxyoxindole.
3-Hydroxyindolin-2-one: Another similar compound with different substitution patterns, leading to variations in its chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its hydrophobicity and may improve its binding affinity to certain molecular targets. This makes it a valuable compound in the development of new pharmaceuticals and other applications.
Properties
IUPAC Name |
3-hydroxy-1,3-dimethylindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(13)7-5-3-4-6-8(7)11(2)9(10)12/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYJEHMJKVIBOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327246 | |
Record name | 1,3-Dimethyl-3-hydroxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54279-13-9 | |
Record name | 1,3-Dimethyl-3-hydroxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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